molecular formula C9H8ClN3 B3283038 1-(2-chlorophenyl)-1H-pyrazol-3-amine CAS No. 76091-02-6

1-(2-chlorophenyl)-1H-pyrazol-3-amine

Cat. No. B3283038
CAS RN: 76091-02-6
M. Wt: 193.63 g/mol
InChI Key: SDVLYOOTZZBLCN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1H-pyrazol-3-amine, also known as chloropyrazamine, is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a derivative of pyrazol and is composed of an amine and a phenyl group. Chloropyrazamine has been extensively studied due to its diverse range of applications in fields such as medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Application in Pharmaceutical Chemistry

Summary of the Application

The compound “1-(2-chlorophenyl)-1H-pyrazol-3-amine” can be used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications . For instance, it has been used in the synthesis of a new compound, N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide .

Methods of Application or Experimental Procedures

The synthesis involves the use of TDAE (tetrakis(dimethylamino)ethylene) methodology on nitroheterocyclic substrates . Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, a N-tosylbenzylimine moiety is selectively introduced at position 2 .

Results or Outcomes

The new synthetic method using TDAE allows access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines . The yield of the reaction was reported to be 47% .

Application in Medicinal Chemistry

Summary of the Application

Chalcones, which can be synthesized using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor, have shown a wide array of pharmacological and biological effects . These include antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .

Methods of Application or Experimental Procedures

Researchers have explored new approaches for the synthesis of chalcone derivatives . The α,β-unsaturated carbonyl system in chalcones makes them biologically active .

Results or Outcomes

Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties . The development of original synthetic methods allowing the access to new 5-nitroimidazole derivatives is likely to be of interest for medicinal chemistry .

Application in Antileishmanial and Antimalarial Research

Summary of the Application

Pyrazole-bearing compounds, which can be synthesized using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

Application in Synthesis of Ketamine

Summary of the Application

Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine . “1-(2-chlorophenyl)-1H-pyrazol-3-amine” can be used as a precursor in the synthesis of ketamine .

Methods of Application or Experimental Procedures

A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate . Synthesis of this drug has been done in five steps .

Results or Outcomes

The new protocol provides a more efficient and less toxic procedure for the synthesis of ketamine .

Application in Antimicrobial and Antifungal Research

Summary of the Application

Chalcone derivatives, which can be synthesized using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor, have shown important antimicrobial and antifungal properties .

Results or Outcomes

Various chalcone derivatives show antimicrobial and antifungal properties . The development of original synthetic methods allowing the access to new 5-nitroimidazole derivatives is likely to be of interest for medicinal chemistry .

Application in Synthesis of Other Chemical Compounds

Summary of the Application

“1-(2-chlorophenyl)-1H-pyrazol-3-amine” can be used as a precursor in the synthesis of other chemical compounds .

Methods of Application or Experimental Procedures

The compound can react with other reagents to form new compounds . The specific reaction conditions and procedures would depend on the desired product .

Results or Outcomes

The synthesis of new compounds using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor can lead to the discovery of new materials with potential applications in various fields .

properties

IUPAC Name

1-(2-chlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVLYOOTZZBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287727
Record name 1-(2-Chlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-1H-pyrazol-3-amine

CAS RN

76091-02-6
Record name 1-(2-Chlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76091-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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